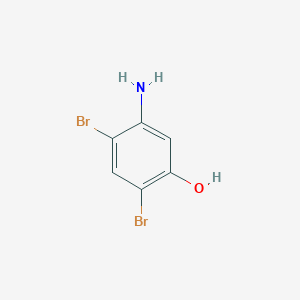

5-Amino-2,4-dibromophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2,4-dibromophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUOVVLBSQTSKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367521-07-1 | |

| Record name | 5-amino-2,4-dibromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 5 Amino 2,4 Dibromophenol

Regioselective Bromination Strategies for Phenolic Substrates in the Synthesis of 5-Amino-2,4-dibromophenol

The synthesis of this compound often involves the regioselective bromination of a substituted phenol (B47542) precursor. The hydroxyl (-OH) and amino (-NH2) or nitro (-NO2) groups are strong ortho-, para-directing activators, making precise control of bromination challenging. Achieving the 2,4-dibromo substitution pattern requires careful selection of the brominating agent, substrate, and reaction conditions to prevent the formation of isomeric byproducts or over-bromination.

A common strategy involves the bromination of a precursor such as 3-aminophenol (B1664112) or 3-nitrophenol. The directing effects of the hydroxyl and amino/nitro groups must be carefully considered. The hydroxyl group strongly directs ortho- and para-, while the meta-directing effect of a nitro group (if used as a precursor to the amine) can be leveraged.

Key Research Findings:

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often favored over elemental bromine (Br₂) for regioselective brominations as it can provide a low concentration of bromine in situ, minimizing side reactions. nih.gov

Solvent Effects: The polarity of the solvent can significantly influence the reactivity and selectivity of the bromination reaction. Solvents such as acetic acid, chloroform, or carbon tetrachloride are commonly employed.

Protecting Groups: To control regioselectivity, a protecting group can be applied to the highly activating amino or hydroxyl group to moderate its directing influence. For instance, acetylating 3-aminophenol to 3-acetamidophenol can help direct bromination more predictably before subsequent deprotection.

Interactive Data Table: Comparison of Bromination Reagents Use the filter to select a reagent and view its typical applications and advantages.

| Reagent | Formula | Typical Application | Advantages |

|---|---|---|---|

| Elemental Bromine | Br₂ | General aromatic bromination | High reactivity, low cost |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Selective allylic and benzylic bromination, aromatic bromination | Milder conditions, improved regioselectivity, easier handling |

| Pyridinium Bromide Perbromide | C₅H₅N·HBr·Br₂ | Mild bromination of ketones, phenols, and ethers | Solid reagent, controlled release of bromine |

Advanced Amination Protocols for Aromatic Systems in the Preparation of this compound

The introduction of the amino group is a critical step in the synthesis. While the classical approach involves the reduction of a nitro group, advanced amination protocols offer direct C-N bond formation, often with improved efficiency and functional group tolerance.

Classical Method: Nitration and Reduction The most established route involves the nitration of a suitable phenolic precursor followed by the reduction of the nitro group.

Nitration: A dibromophenol can be nitrated using a mixture of nitric acid and sulfuric acid.

Reduction: The resulting nitrophenol is then reduced to the corresponding aminophenol. Catalytic hydrogenation using catalysts like Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) is a common and efficient method. acs.org Alternative reducing agents include metals in acidic media, such as tin or iron in hydrochloric acid. chemicalbook.com

Advanced Direct Amination Methods: Modern organic synthesis has developed powerful methods for the direct introduction of an amino group onto an aromatic ring.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. While typically used for aryl halides, modifications can be applied to phenolic systems.

Copper-Catalyzed Amination: Copper-based catalysts provide a cost-effective alternative to palladium for C-N coupling reactions and are effective for the amination of aryl bromides. nih.gov These methods can be advantageous for base-sensitive substrates. nih.gov

Photoredox Catalysis: Photochemical methods, utilizing iridium or organic acridinium (B8443388) photoredox catalysts, enable the direct C-H amination of arenes under mild conditions, potentially offering novel pathways for aminophenol synthesis. chemrxiv.orgchemrxiv.orgnih.gov

Design and Execution of Convergent and Divergent Multi-step Synthetic Routes for Structural Analogues

The synthesis of structural analogues of this compound for applications in drug discovery or materials science can be approached using convergent or divergent strategies. researchgate.net

Divergent Synthesis: This approach begins with a common intermediate that is progressively modified to create a library of diverse compounds. nih.gov For example, starting from 3-aminophenol, one could generate a variety of halogenated and functionalized analogues by applying different reaction sequences to the common starting material. This strategy is efficient for exploring structure-activity relationships.

Multi-step syntheses of complex aromatic compounds often require careful planning of the reaction sequence to manage the directing effects of different functional groups. libretexts.orgvapourtec.com For instance, the order of nitration, bromination, and reduction steps is crucial to achieving the desired substitution pattern. libretexts.org

Application of Green Chemistry Principles in the Sustainable Synthesis of this compound

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.govijpdd.org

Catalysis: The use of catalysts is a cornerstone of green chemistry because they allow for reactions with high atom economy. nih.gov In the synthesis of this compound, employing heterogeneous catalysts for hydrogenation (e.g., Pt/C) is advantageous as they can be easily recovered and reused, reducing waste and cost. acs.org

Solvent-Minimization: A significant portion of chemical waste comes from volatile organic solvents. nih.gov Green approaches focus on using safer solvents like water or ethanol, or minimizing solvent use altogether. Performing reactions under solvent-free conditions, for example, can lead to accelerated reaction times and simplified purification. nih.gov

Mechanochemistry: This technique uses mechanical energy, such as ball milling, to initiate chemical reactions, often in the absence of a solvent. nih.gov Mechanochemistry can enhance reaction rates and lead to different product selectivities compared to traditional solution-phase synthesis. nih.gov The hydrogenation of a nitrophenol precursor to an aminophenol, for instance, has been successfully demonstrated using mechanochemical methods, offering a greener alternative to solvent-heavy processes. rsc.org

Flow Chemistry: Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.comnih.gov This technology offers significant advantages over traditional batch processing, including superior heat transfer, enhanced safety for hazardous reactions, rapid process optimization, and easier scalability. mdpi.comscielo.br A multi-step synthesis of a substituted aminophenol could be streamlined into a continuous flow process, where intermediates are generated and immediately used in the next step without isolation. mdpi.com

Process Optimization, Purity Enhancement, and Scalability Studies for Laboratory and Pilot Syntheses

Transitioning a synthetic route from a laboratory scale to a pilot or industrial scale requires rigorous optimization of reaction parameters and purification methods.

Process Optimization: The goal of process optimization is to maximize yield, minimize reaction time, and reduce costs while ensuring safety and product quality. Key parameters for optimization include:

Temperature and Pressure: Fine-tuning these conditions can significantly impact reaction rates and selectivity.

Catalyst Loading: Determining the minimum amount of catalyst needed for efficient conversion reduces cost and waste.

Reagent Stoichiometry: Using the optimal ratio of reactants prevents waste and simplifies purification.

Mixing and Agitation Speed: In slurry reactions, such as catalytic hydrogenation, proper mixing is crucial to overcome mass-transfer limitations. acs.org

Interactive Data Table: Key Parameters for Synthesis Optimization Select a parameter to see its impact on the reaction process.

| Parameter | Impact on Reaction | Optimization Goal |

|---|---|---|

| Temperature | Affects reaction rate and byproduct formation | Find the lowest temperature for efficient conversion within a reasonable time |

| Catalyst Loading | Influences reaction speed and cost | Use the minimum amount of catalyst without compromising reaction time or yield |

| Reagent Concentration | Impacts reaction kinetics and selectivity | Maximize throughput while avoiding side reactions or solubility issues |

| Solvent Choice | Affects solubility, reactivity, and environmental impact | Select a solvent that provides good yield and is environmentally benign |

Purity Enhancement: Achieving high purity is critical, especially for pharmaceutical applications. Common purification techniques for aminophenols include:

Scalability: Scaling up a synthesis presents challenges such as heat management for exothermic reactions and ensuring consistent mixing in large reactors. Flow chemistry is an increasingly attractive technology for scalability, as production can be increased by running the system for longer periods or by "scaling out" (using multiple reactors in parallel), bypassing many of the difficulties associated with large batch reactors. mdpi.com

Mechanistic Investigations of Chemical Transformations Involving 5 Amino 2,4 Dibromophenol

Reactivity Profiling of the Amino Group: Electrophilic Aromatic Substitution, Amidation, and Condensation Reactions

The amino group is a primary site of reactivity in 5-Amino-2,4-dibromophenol. Its nucleophilic character and its powerful activating effect on the aromatic ring are central to its chemical transformations.

Electrophilic Aromatic Substitution: The -NH2 group is a potent activating group, directing incoming electrophiles to the ortho and para positions. wikipedia.org In the case of this compound, the positions ortho (C4) and para (C2) to the amino group are already occupied by bromine atoms. The remaining ortho position (C6) is the primary site for further electrophilic attack, a position that is also ortho to the activating hydroxyl group. This cumulative activation makes the C6 position highly susceptible to substitution reactions like halogenation, nitration, and sulfonation. masterorganicchemistry.comlumenlearning.com The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation (an arenium ion), followed by deprotonation to restore aromaticity. libretexts.orglibretexts.orgmasterorganicchemistry.com The formation of the arenium ion is typically the slow, rate-determining step. masterorganicchemistry.com

Amidation: The nucleophilic nitrogen of the amino group readily reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide linkages. This reaction is a fundamental transformation for protecting the amino group or for synthesizing more complex molecules. The reaction proceeds through nucleophilic acyl substitution, where the lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.

Condensation Reactions: A condensation reaction involves the joining of two molecules with the elimination of a small molecule, such as water. wikipedia.org The amino group of this compound can participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is typically catalyzed by acid or base and is crucial in the synthesis of various heterocyclic compounds and ligands. wikipedia.orgnih.gov

Chemical Transformations Involving the Phenolic Hydroxyl Group: O-Functionalization Strategies (e.g., Etherification, Esterification)

The phenolic hydroxyl group offers another key site for functionalization, primarily through reactions that target the oxygen atom.

Etherification: The phenolic proton is acidic and can be removed by a base to form a phenoxide ion. This nucleophilic phenoxide is a key intermediate in ether synthesis, most notably the Williamson ether synthesis. In this reaction, the phenoxide displaces a halide from an alkyl halide to form an ether. For aminophenols, chemoselective O-arylation can be achieved using copper-based catalyst systems, which preferentially catalyze the formation of diaryl ethers over N-arylation. mit.edu

Esterification: Phenols can be converted to esters by reacting with carboxylic acids or, more commonly, their more reactive derivatives like acyl chlorides and acid anhydrides. This reaction, often carried out in the presence of a base like pyridine, proceeds via nucleophilic acyl substitution. The resulting esters can serve as protecting groups for the hydroxyl functionality or as intermediates in further synthetic manipulations.

Exploration of Carbon-Bromine Bond Reactivity: Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) for Aryl Halide Functionalization

The two bromine atoms on the aromatic ring are excellent handles for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis. nih.gov The general reactivity order for aryl halides in these couplings is I > Br > OTf >> Cl. tcichemicals.com

Suzuki-Miyaura Reaction: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. nih.gov The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.govnih.gov This method is highly versatile and tolerates a wide range of functional groups. tcichemicals.com

Heck Reaction: The Heck reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a Pd catalyst and a base. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by alkene insertion into the Pd-C bond, and finally, a β-hydride elimination step that releases the product and forms a palladium-hydride species. wikipedia.orgyoutube.comlibretexts.org The base regenerates the Pd(0) catalyst. libretexts.org

Sonogashira Reaction: This reaction couples the aryl bromide with a terminal alkyne, typically using a dual catalyst system of palladium and copper(I). wikipedia.orgorganic-chemistry.org The proposed mechanism involves a palladium cycle similar to other cross-couplings and a copper cycle that generates a copper(I) acetylide intermediate. wikipedia.orgnih.gov This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, leading to the final product after reductive elimination. Copper-free versions of this reaction have also been developed. nih.gov

Table 1: Overview of Cross-Coupling Reactions for Aryl Bromide Functionalization

| Reaction | Nucleophile | Catalyst System | Base Example | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄) | Na₂CO₃, K₃PO₄ | Biaryl / Aryl-alkene |

| Heck | Alkene | Pd(0) complex (e.g., Pd(OAc)₂) + Ligand | Et₃N, K₂CO₃ | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(0) complex + Cu(I) salt (e.g., CuI) | Et₃N, Piperidine | Aryl-alkyne |

Detailed Studies of Aromatic Electrophilic and Nucleophilic Substitution Mechanisms in the Context of Bromophenols

Aromatic Electrophilic Substitution (SEAr): The mechanism for SEAr reactions on bromophenols is governed by the directing effects of the substituents. wikipedia.org The -OH and -NH₂ groups are strong activating groups that direct electrophiles to the ortho and para positions by stabilizing the intermediate arenium ion through resonance. wikipedia.orgyoutube.com The bromine atoms are deactivating via induction but also direct ortho/para. In this compound, these effects combine to strongly activate the C6 position for substitution. The reaction proceeds in two steps: the rate-determining formation of the positively charged arenium ion, followed by a fast deprotonation to restore the aromatic system. libretexts.orgmasterorganicchemistry.com

Aromatic Nucleophilic Substitution (SNAr): In contrast to SEAr, SNAr reactions involve the attack of a nucleophile on the aromatic ring. This type of reaction is generally unfavorable for electron-rich rings like phenols and anilines. govtpgcdatia.ac.inwikipedia.org SNAr typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com Since this compound contains strong electron-donating groups, nucleophilic substitution of the bromine atoms via the addition-elimination (SNAr) mechanism is disfavored and would require harsh reaction conditions. An alternative pathway, the elimination-addition (benzyne) mechanism, could potentially occur under very strong basic conditions. govtpgcdatia.ac.infishersci.se

Kinetic and Thermodynamic Analyses of Reaction Pathways and Transition State Characterization

The rates and outcomes of the chemical transformations of bromophenols are underpinned by their kinetic and thermodynamic parameters.

Kinetic Analysis: Kinetic studies of reactions involving bromophenols, such as electrophilic bromination, reveal important details about the reaction mechanism. For instance, the bromination of phenols is kinetically favored, with second-order rate constants that can be several orders of magnitude higher than for chlorination. nih.govresearchgate.net The reaction rate is influenced by factors such as pH, temperature, and the concentration of reactants. nih.govresearchgate.net For electrophilic aromatic substitution, the first step—the attack of the electrophile to form the arenium ion—constitutes the highest energy barrier and is therefore the rate-determining step of the reaction. masterorganicchemistry.com This is reflected in a two-humped reaction energy diagram where the transition state leading to the arenium ion is the highest point. lumenlearning.commasterorganicchemistry.com

Thermodynamic Analysis: Thermodynamic studies focus on the relative stability of reactants, intermediates, and products. In SEAr, the final deprotonation step is thermodynamically very favorable because it restores the highly stable aromatic ring, which has a resonance energy of about 36 kcal/mol for benzene (B151609). masterorganicchemistry.com Computational methods, such as Density Functional Theory (DFT), are increasingly used to model reaction pathways. mdpi.com These calculations can determine the energies of ground states, intermediates, and transition states, providing a detailed picture of the reaction's energy landscape and helping to rationalize observed reactivity and selectivity. mdpi.comchemrxiv.org

Table 2: Key Mechanistic and Energetic Concepts

| Concept | Description | Relevance to this compound |

| Arenium Ion | A resonance-stabilized carbocation intermediate in SEAr. | Formed during electrophilic attack at the C6 position; stabilized by -OH and -NH₂ groups. |

| Meisenheimer Complex | A resonance-stabilized carbanion intermediate in SNAr. | Formation is disfavored due to the presence of electron-donating -OH and -NH₂ groups. |

| Rate-Determining Step | The slowest step in a multi-step reaction, having the highest energy transition state. | For SEAr, it is the formation of the arenium ion. For cross-coupling, it is often the oxidative addition step. |

| Transition State | The highest energy point along the reaction coordinate between a reactant/intermediate and the next species. | Characterizing its structure and energy is key to understanding reaction kinetics. rsc.orgnih.gov |

| Reaction Coordinate Diagram | A plot of energy versus reaction progress, showing reactants, transition states, intermediates, and products. | Illustrates the kinetic and thermodynamic favorability of a reaction pathway. |

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and proximity of atoms within the molecule.

For 5-Amino-2,4-dibromophenol, the aromatic ring contains two isolated protons at positions 3 and 6. The chemical shifts of these protons and their corresponding carbon atoms are influenced by the electronic effects of the hydroxyl (-OH), amino (-NH₂), and bromine (-Br) substituents. The -OH and -NH₂ groups are electron-donating, causing an upfield shift (to lower ppm values) for ortho and para protons, while the electronegative -Br atoms have a deshielding effect. The chemical shifts of the labile protons from the -OH and -NH₂ groups are variable and depend on factors like solvent, concentration, and temperature due to hydrogen bonding organicchemistrydata.orgmodgraph.co.uk.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |

| C1-OH | ~8.0-10.0 (broad s) | ~145-150 | Phenolic -OH, deshielded by bromine at C2. |

| C2-Br | - | ~110-115 | Carbon attached to bromine. |

| C3-H | ~6.8-7.0 (s) | ~120-125 | Aromatic proton ortho to -OH and meta to -NH₂. |

| C4-Br | - | ~112-117 | Carbon attached to bromine. |

| C5-NH₂ | ~3.5-5.0 (broad s) | ~135-140 | Carbon attached to the amino group. |

| C6-H | ~7.1-7.3 (s) | ~118-123 | Aromatic proton ortho to -NH₂ and meta to -OH. |

Note: These are estimated values based on substituent effects in similar compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning NMR signals and mapping out the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds researchgate.netprinceton.eduyoutube.com. For this compound, the two aromatic protons (H3 and H6) are separated by four bonds and would not show a cross-peak in a standard COSY spectrum, confirming their isolated nature on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation) researchgate.netprinceton.edu. An HSQC spectrum would show a cross-peak connecting the signal for H3 to the signal for C3, and another cross-peak connecting H6 to C6, allowing for the definitive assignment of these specific carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH) researchgate.netprinceton.edu. This is crucial for piecing together the carbon skeleton. For instance, the proton at C6 would show correlations to C2, C4, and C5, while the proton at C3 would show correlations to C1, C2, and C5. These correlations are invaluable for assigning the quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds researchgate.netprinceton.eduyoutube.com. In this molecule, NOESY could reveal through-space proximity between the aromatic proton H6 and the protons of the amino group at C5. Similarly, H3 might show a spatial correlation with the hydroxyl proton at C1. This information helps to confirm the relative positions of the substituents on the ring.

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid form. It is a powerful tool for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can differentiate them as each form will produce a unique spectrum. Furthermore, ssNMR can characterize intermolecular interactions, such as the hydrogen-bonding network involving the phenol's hydroxyl group and the amine's protons in the crystal lattice of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. This accuracy allows for the determination of a compound's elemental composition from its exact mass. The molecular formula for this compound is C₆H₅Br₂NO. Due to the presence of two bromine atoms, the isotopic pattern in the mass spectrum will be characteristic, with prominent peaks corresponding to the different combinations of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted HRMS Data

| Isotopic Composition | Calculated Exact Mass (m/z) | Relative Abundance |

| C₆H₅⁷⁹Br₂NO | 264.8738 | ~50% |

| C₆H₅⁷⁹Br⁸¹BrNO | 266.8717 | 100% |

| C₆H₅⁸¹Br₂NO | 268.8697 | ~49% |

Note: The exact mass is calculated for the [M+H]⁺ ion or the molecular ion M⁺•.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and fragmented to produce product ions ncsu.edunih.gov. The resulting fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule. For this compound, fragmentation would likely be initiated by the loss of stable neutral molecules or radicals.

Plausible Fragmentation Pathways

Loss of a Bromine Radical: Cleavage of a C-Br bond to yield ions at m/z ~187/189.

Loss of Carbon Monoxide (CO): Phenolic compounds often undergo fragmentation with the loss of CO (28 Da) from the ring structure.

Loss of HCN: A common fragmentation for anilines involves the elimination of hydrogen cyanide (27 Da).

Sequential Losses: Combinations of the above fragmentations can occur, leading to a complex but interpretable MS/MS spectrum that confirms the presence and arrangement of the functional groups.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy techniques, including FT-IR and Raman, probe the vibrational modes of molecules. Each functional group has characteristic vibrational frequencies, making these methods excellent for identifying the functional groups present in a sample.

FT-IR Spectroscopy: Measures the absorption of infrared radiation. It is particularly sensitive to polar bonds.

Raman Spectroscopy: Measures the inelastic scattering of monochromatic light. It is highly sensitive to non-polar bonds and symmetric vibrations.

For this compound, these two techniques are complementary. FT-IR would be expected to show strong bands for the polar O-H and N-H bonds, while Raman spectroscopy might provide clearer signals for the aromatic ring's C=C bonds.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

| Phenol (B47542) O-H | Stretch (H-bonded) | 3200-3500 (broad) | Weak or not observed |

| Amine N-H | Symmetric/Asymmetric Stretch | 3300-3500 (two sharp bands) | Moderate |

| Aromatic C-H | Stretch | 3000-3100 | Strong |

| Aromatic C=C | Ring Stretch | 1500-1600 | Strong |

| C-O | Stretch | 1200-1260 | Moderate |

| C-N | Stretch | 1250-1340 | Moderate |

| C-Br | Stretch | 500-700 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated System Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals msu.edu. The absorption wavelength (λmax) provides information about the electronic structure, particularly conjugated π-systems.

The benzene ring is a chromophore. The attachment of the -OH (hydroxyl) and -NH₂ (amino) groups, which have non-bonding electrons, act as auxochromes. These groups shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. The expected electronic transitions are π → π* transitions associated with the aromatic ring and n → π* transitions involving the lone pair electrons on the oxygen and nitrogen atoms. For substituted phenols and anilines, these absorptions typically occur in the UV region. For instance, 4-aminophenol exhibits absorption maxima around 230 nm and 300 nm researchgate.net. A similar profile would be anticipated for this compound.

Predicted UV-Vis Absorption

| Transition Type | Predicted λmax (nm) | Chromophore/Functional Group |

| π → π | ~240-260 | Benzene Ring (E2-band) |

| π → π | ~280-310 | Benzene Ring (B-band) with auxochromes |

| n → π* | >300 (weak) | -OH, -NH₂ groups |

Note: The exact λmax and molar absorptivity are dependent on the solvent used.

X-ray Crystallography for Definitive Solid-State Molecular Structure, Conformation, and Packing

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal insights into the molecular structure, conformational preferences, and intermolecular interactions that govern the packing of molecules in the solid state. The process involves directing a beam of X-rays onto a single crystal of the compound of interest. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted into a specific pattern of spots. By analyzing the positions and intensities of these diffracted spots, a detailed three-dimensional map of the electron density within the crystal can be constructed. From this map, the exact positions of the individual atoms can be determined, yielding a wealth of structural information, including bond lengths, bond angles, and torsional angles.

Furthermore, X-ray crystallography reveals the supramolecular architecture of the solid, detailing how individual molecules are arranged with respect to one another. This includes the identification and characterization of non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking, which are crucial in understanding the physical and chemical properties of the material.

While X-ray crystallography is a powerful tool for the unambiguous determination of molecular structures, a specific crystallographic analysis for this compound has not been reported in the surveyed scientific literature. The successful application of this technique relies on the ability to grow high-quality single crystals of the compound, which can be a challenging and time-consuming process. Should such a study be undertaken in the future, it would provide definitive data on the planarity of the benzene ring, the precise orientation of the amino and hydroxyl functional groups relative to the ring and each other, and the nature of the intermolecular hydrogen bonding network within the crystal lattice.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a successful X-ray crystallographic analysis of this compound.

| Parameter | Hypothetical Data |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.12 Å, b = 5.45 Å, c = 14.33 Å, β = 98.7° |

| Volume | 627.4 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 2.82 g/cm³ |

| Hydrogen Bonding | O-H···N, N-H···O |

Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism) for Chiral Derivatives (if applicable)

Chiroptical spectroscopic techniques are essential for the study of chiral molecules, which are molecules that are non-superimposable on their mirror images. These methods, including Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD), are based on the differential interaction of chiral substances with left and right circularly polarized light.

Electronic Circular Dichroism, in particular, measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. An ECD spectrum provides information about the electronic transitions within the molecule and can be used to determine the absolute configuration of a chiral center, as well as to study the conformational dynamics of chiral molecules in solution.

The parent compound, this compound, is not chiral and therefore would not exhibit a signal in chiroptical spectroscopic measurements. However, if a chiral derivative of this compound were to be synthesized, for instance, by introducing a chiral substituent via the amino or hydroxyl group, then ECD could be a valuable tool for its stereochemical characterization.

A comprehensive search of the scientific literature does not indicate that chiral derivatives of this compound have been synthesized or studied using chiroptical spectroscopic methods. Consequently, there is no available data on the Electronic Circular Dichroism of any such derivatives. If a chiral derivative were to be prepared, ECD analysis would be a critical step in confirming its enantiomeric purity and assigning its absolute configuration, often through comparison of the experimental spectrum with that predicted by quantum chemical calculations.

Computational Chemistry and Theoretical Modeling of 5 Amino 2,4 Dibromophenol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Ground State Geometry, Electronic Structure, and Molecular Properties

There are no published studies detailing the use of quantum chemical calculations like DFT to determine the ground state geometry, electronic structure, or molecular properties of 5-Amino-2,4-dibromophenol. Such calculations would typically provide insights into bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra) from Theoretical Models

Theoretical predictions for the spectroscopic parameters of this compound have not been reported. This type of analysis relies on optimized geometries from quantum calculations to simulate NMR, IR, and UV-Vis spectra, aiding in the interpretation of experimental data.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (e.g., HOMO-LUMO Analysis)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available in the literature. FMO theory is critical for understanding a molecule's reactivity, with the HOMO-LUMO energy gap indicating its kinetic stability and chemical hardness.

Reaction Pathway Modeling: Transition State Localization, Activation Energy Barriers, and Intrinsic Reaction Coordinate (IRC) Analysis

Detailed modeling of reaction pathways involving this compound, including the localization of transition states, calculation of activation energy barriers, and Intrinsic Reaction Coordinate (IRC) analysis, has not been a subject of published research. While one study mentions its use in a reaction with crotonaldehyde, it does not provide any computational analysis of the reaction mechanism.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution-Phase Behavior

There is no evidence of Molecular Dynamics (MD) simulations being performed for this compound. MD simulations are valuable for exploring the conformational landscape of a molecule and understanding its dynamic behavior in different solvent environments.

Exploration of Non-Covalent Interactions, including Halogen Bonding and Hydrogen Bonding, in Molecular Recognition and Self-Assembly

A theoretical exploration of the non-covalent interactions, such as the significant halogen and hydrogen bonds that would be present in systems of this compound, has not been specifically reported. These interactions are fundamental to understanding how the molecule might engage in molecular recognition and self-assembly processes.

Exploration of 5 Amino 2,4 Dibromophenol As a Precursor in Advanced Organic Synthesis and Materials Research

Synthesis of Functionalized Derivatives and Complex Molecular Architectures.

The unique arrangement of reactive sites in 5-Amino-2,4-dibromophenol allows for its use as a foundational building block in the synthesis of a wide array of functionalized derivatives and intricate molecular structures. The amino and hydroxyl groups can readily participate in condensation and substitution reactions, while the bromine atoms are amenable to various cross-coupling reactions, providing multiple avenues for molecular elaboration.

The synthesis of macrocycles is a significant area of research due to their unique host-guest properties and biological activities. nih.govnih.govcam.ac.uk this compound is a promising candidate for the construction of novel macrocyclic systems. The amino and hydroxyl functionalities can be utilized in multicomponent reactions, such as the Ugi or Passerini reactions, to introduce diversity and build linear precursors for subsequent macrocyclization. dntb.gov.ua Ring-closing metathesis (RCM), macrolactamization, or intramolecular cross-coupling reactions can then be employed to form the macrocyclic ring.

The presence of both hydrogen-bond-donating (amino and hydroxyl) and -accepting groups, along with the potential for π-π stacking interactions of the aromatic ring, makes this compound and its derivatives intriguing components for the design of supramolecular assemblies. mdpi.com These non-covalent interactions can direct the self-assembly of molecules into well-defined, higher-order structures with emergent properties. For instance, Schiff base derivatives of this compound could form intricate hydrogen-bonded networks. bath.ac.uk

| Macrocycle/Supramolecular System | Synthetic Strategy | Key Reactions | Potential Applications |

| Peptidomimetic Macrocycles | Diversity-oriented synthesis (DOS) | Ugi/Passerini reaction, Ring-closing metathesis (RCM), Intramolecular Suzuki/Sonogashira coupling | Drug discovery, molecular recognition |

| Crown Ether Analogs | Williamson ether synthesis | Nucleophilic substitution | Ion sensing, phase-transfer catalysis |

| Calixarene-like Macrocycles | Condensation with aldehydes | Electrophilic aromatic substitution | Host-guest chemistry, catalysis |

| Self-Assembled Nanosheets | Hydrogen bonding and π-π stacking | Non-covalent interactions | Materials science, sensing |

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. espublisher.comnih.gov The synthesis of MOFs requires organic linkers, typically containing coordinating functional groups. This compound can be derivatized to serve as such a linker. For example, acylation of the amino group with terephthaloyl chloride would yield a dicarboxylic acid ligand capable of coordinating to metal centers to form a porous framework. nih.gov The bromine atoms on the linker could be further functionalized post-synthesis to tune the properties of the MOF.

In polymer chemistry, this compound can be used as a monomer for the synthesis of functional polymers. Oxidative polycondensation of aminophenols is a known method to produce conjugated polymers with interesting electronic and thermal properties. researchgate.net The resulting polymers from this compound would be expected to have high thermal stability and potential for electrical conductivity upon doping. Furthermore, the bromine atoms would allow for subsequent modifications of the polymer, such as grafting of side chains or cross-linking.

| Material Type | Synthetic Approach | Key Monomer/Linker Derivative | Potential Properties and Applications |

| Metal-Organic Frameworks (MOFs) | Solvothermal synthesis | 5-Amino-2,4-dibromo-N,N'-bis(4-carboxybenzoyl)aniline | High surface area, gas storage, catalysis |

| Hypercrosslinked Polymers | Friedel-Crafts alkylation | This compound and a crosslinker (e.g., formaldehyde (B43269) dimethoxymethane) | Porous materials, adsorption, separation |

| Poly(azomethine)s | Polycondensation | Schiff base of this compound and a dialdehyde | Thermal stability, chelation of metal ions |

| Polyaniline Derivatives | Oxidative polymerization | This compound | Electrical conductivity, corrosion resistance |

Role in Heterocyclic Compound Synthesis for Novel Scaffolds and Ring Systems.

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The functional groups of this compound provide a versatile entry point for the synthesis of a variety of heterocyclic systems. frontiersin.orgastate.edumdpi.com

The vicinal amino and hydroxyl groups are perfectly positioned for the construction of five- and six-membered heterocycles. For example, condensation with aldehydes or carboxylic acids can lead to the formation of benzoxazoles, a privileged scaffold in drug discovery. Reaction with β-ketoesters could yield quinoline (B57606) derivatives through the Combes quinoline synthesis.

The bromine atoms add another dimension to the synthetic utility of this compound, allowing for the construction of more complex, fused heterocyclic systems through intramolecular or intermolecular cross-coupling reactions. For instance, a Suzuki or Sonogashira coupling at one of the bromine positions, followed by an intramolecular cyclization, could lead to novel tricyclic scaffolds.

| Heterocyclic Scaffold | Synthetic Method | Key Reagents | Significance |

| Benzoxazoles | Condensation/Cyclization | Aldehydes, Carboxylic acids, Orthoesters | Prevalent in biologically active compounds |

| Phenoxazines | Oxidative Cyclization | Oxidizing agents (e.g., FeCl₃) | Found in dyes and pharmaceuticals |

| Quinolines | Combes/Doebner-von Miller reaction | α,β-Unsaturated carbonyls, β-Ketoesters | Important pharmacophore |

| Dibenzofurans | Intramolecular Ullmann coupling | Copper catalyst | Core structure in natural products |

| Carbazoles | Palladium-catalyzed amination | Aryl boronic acids, Palladium catalyst | Found in photoactive and electronic materials |

Development of Catalytic Ligands and Organocatalysts Utilizing this compound Moieties.

The development of new catalysts is crucial for enabling efficient and selective chemical transformations. Aminophenol-based ligands have been shown to be effective in a variety of catalytic reactions. this compound can be readily converted into a range of ligands for transition metal catalysis.

Condensation of the amino group with salicylaldehyde (B1680747) or related aldehydes produces Schiff base ligands that can coordinate to metals like copper, palladium, and nickel. nih.gov These complexes have shown activity in C-C and C-N cross-coupling reactions. The aminophenol moiety can also be incorporated into more complex ligand architectures, such as pincer ligands, which are known for their high stability and catalytic activity. hw.ac.ukrsc.org

In the realm of organocatalysis, primary amino groups are known to catalyze a range of enantioselective reactions. researchgate.net While this compound is achiral, it could be used as a scaffold to build chiral organocatalysts. For example, derivatization of the amino group with a chiral auxiliary could lead to a catalyst for asymmetric aldol (B89426) or Mannich reactions.

| Catalyst Type | Ligand/Catalyst Structure | Target Reactions | Potential Advantages |

| Schiff Base Metal Complexes | Condensation product with salicylaldehyde | Suzuki, Heck, Sonogashira couplings | Tunable electronic and steric properties |

| Pincer Ligands | N,O,O- or N,N,O-tridentate ligands | Dehydrogenation, C-H activation | High stability and catalytic efficiency |

| Chiral Organocatalysts | Derivative with a chiral auxiliary | Asymmetric aldol, Michael, Mannich reactions | Metal-free, environmentally benign catalysis |

| Phase-Transfer Catalysts | Quaternary ammonium (B1175870) salt derivative | Nucleophilic substitution, alkylation | Enhanced reactivity in biphasic systems |

Design and Synthesis of Photoactive or Electroactive Organic Materials derived from this compound.

Organic materials with tailored photoactive or electroactive properties are in high demand for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The electronic properties of this compound make it an interesting building block for such materials.

The aminophenol moiety is an electron-donating group. This donor character can be exploited in the design of donor-acceptor chromophores. For example, Suzuki or Stille coupling of this compound with an electron-accepting aryl boronic acid or stannane (B1208499) would lead to a molecule with intramolecular charge transfer characteristics, which is often associated with interesting photophysical properties.

Diazotization of the amino group followed by coupling with an electron-rich aromatic compound would produce azo dyes. The color and electronic properties of these dyes could be tuned by the choice of the coupling partner. Furthermore, as previously mentioned, oxidative polymerization of this compound could lead to conjugated polymers with potential for electroactivity. researchgate.net

| Material Class | Synthetic Strategy | Key Structural Feature | Potential Applications |

| Azo Dyes | Diazotization and Azo coupling | -N=N- linkage | Textiles, organic pigments, nonlinear optics |

| Donor-Acceptor Chromophores | Suzuki/Stille/Heck coupling | Electron donor (aminophenol) and acceptor moieties | Organic electronics, sensors, photodynamic therapy |

| Conjugated Polymers | Oxidative polycondensation | Extended π-conjugation | OLEDs, OPVs, electrochromic devices |

| Fluorescent Probes | Intramolecular cyclization | Rigidified aromatic system | Chemical sensing, bioimaging |

Future Directions and Interdisciplinary Research Opportunities

Integration of Automated Synthesis and High-Throughput Screening for Rapid Derivative Discovery

The traditional process of synthesizing and testing new chemical entities one by one is a major bottleneck in materials science and drug discovery. The integration of automated synthesis platforms with high-throughput screening (HTS) offers a paradigm shift, enabling the rapid generation and evaluation of large libraries of 5-Amino-2,4-dibromophenol derivatives.

Miniaturized and automated approaches to organic synthesis can significantly accelerate the early stages of discovery. nih.govrug.nl Technologies like acoustic dispensing can be used to perform reactions on a nanomole scale in high-density formats (e.g., 1536-well plates), drastically reducing the consumption of reagents, solvents, and the generation of chemical waste. nih.govnih.gov This "on-the-fly" synthesis allows for the creation of vast and diverse chemical libraries that can be directly subjected to screening without the need for purification of each individual compound. rug.nlnih.gov

Detailed Research Findings:

Accelerated Discovery: By combining automated synthesis with HTS, the design-make-test-analyze cycle can be significantly shortened. rug.nl

Reduced Environmental Footprint: Miniaturization leads to a substantial decrease in waste, aligning with the principles of green chemistry. Conservative estimates suggest that waste produced in drug discovery can be as high as 2 million kilograms per year, a figure that can be dramatically reduced with these technologies. rug.nlnih.gov

Increased Chemical Diversity: Automation facilitates the exploration of a wider range of chemical space by simplifying the process of combining different building blocks. nih.gov

| Technology | Application in Derivative Discovery | Potential Impact for this compound |

| Acoustic Dispensing | Nanomole-scale synthesis in high-density plates. | Rapid generation of a large library of derivatives with varied substituents. |

| High-Throughput Screening (HTS) | In situ screening of unpurified compound libraries. rsc.org | Fast identification of "hits" with desired biological or material properties. |

| Differential Scanning Fluorimetry (DSF) | A rapid biophysical assay to screen for protein-ligand binding. rsc.org | Efficiently screen derivatives for potential as enzyme inhibitors or protein modulators. |

| Microscale Thermophoresis (MST) | Cross-validation of binding affinity for hits identified in primary screens. rsc.org | Confirmation and quantification of the interaction between derivatives and their biological targets. |

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by providing powerful tools for predicting reaction outcomes and optimizing synthesis conditions. rjptonline.org For a molecule like this compound, where multiple reactive sites exist, ML models can guide synthetic chemists in achieving desired selectivities and yields.

ML algorithms can be trained on large datasets of chemical reactions to predict the products of unknown reactions, suggest optimal reaction conditions (e.g., solvent, temperature, catalyst), and even propose entire synthetic pathways. beilstein-journals.orgrsc.org These predictive models can significantly reduce the number of trial-and-error experiments required, saving time and resources. rjptonline.org For instance, deep learning models have demonstrated the ability to predict and rank elementary reactions by identifying electron sources and sinks, achieving high accuracy on complex reactions from modern organic chemistry literature. rsc.org

Detailed Research Findings:

Reaction Condition Prediction: Global ML models, trained on comprehensive databases, can suggest general reaction conditions for novel transformations of this compound. beilstein-journals.org

Yield Optimization: Local models can be used to fine-tune specific parameters for a given reaction family to improve the yield and selectivity of derivative synthesis. beilstein-journals.org

Computer-Aided Synthesis Planning (CASP): AI tools can propose retrosynthetic routes to complex target molecules derived from this compound, enhancing the efficiency of developing new synthetic pathways. beilstein-journals.org

| AI/ML Application | Description | Relevance to this compound Chemistry |

| Forward Reaction Prediction | Predicts the product(s) of a reaction given the reactants and conditions. | Validates the feasibility of proposed synthetic steps for new derivatives. |

| Retrosynthesis Planning | Suggests potential starting materials and reaction pathways for a target molecule. | Designs efficient multi-step syntheses for complex derivatives. |

| Reaction Optimization | Identifies the optimal set of conditions (temperature, solvent, catalyst) to maximize yield. | Reduces experimental effort needed to develop high-yielding synthetic protocols. |

| Property Prediction | Models the structure-property relationships to predict the characteristics of novel compounds. rjptonline.org | Prioritizes the synthesis of derivatives with the most promising desired properties. |

Exploration of Novel Sustainable Synthetic Routes to Minimize Environmental Footprint

The synthesis of halogenated aromatic compounds often involves harsh reagents and generates significant waste. Developing "green" synthetic routes for this compound and its derivatives is an important goal for minimizing environmental impact. This involves the use of renewable starting materials, environmentally benign solvents, and catalytic rather than stoichiometric reagents.

One promising avenue is the use of biocatalysts, such as enzymes. Enzymatic treatment is a sustainable and eco-friendly alternative to conventional methods, offering high efficiency and selectivity under mild conditions, which reduces energy consumption. nih.gov For example, peroxidases have been used for the enzymatic polymerization of other halogenated aminophenols. researchgate.net Another approach is the use of organocatalysts, such as L-proline, which can promote reactions in environmentally friendly solvents like ethanol, with advantages including low cost and straightforward work-up. researchgate.net

Detailed Research Findings:

Enzyme-Catalyzed Reactions: Enzymes like laccases and peroxidases can be used for polymerization or other transformations of phenolic compounds, often in aqueous media. nih.govresearchgate.net

Organocatalysis: Small organic molecules can catalyze reactions with high efficiency and selectivity, avoiding the use of toxic heavy metals. researchgate.net

Alternative Solvents: Replacing traditional volatile organic compounds with water, ethanol, or ionic liquids can significantly reduce the environmental impact of a synthetic process. researchgate.net

| Sustainable Approach | Example | Potential Application to this compound Synthesis |

| Biocatalysis | Use of Horse Radish Peroxidase (HRP) for polymerization of 4-amino-2,6-dichlorophenol. researchgate.net | Enzymatic modification of the amino or phenol (B47542) group, or polymerization into novel materials. |

| Organocatalysis | L-proline catalyzed synthesis of chromene derivatives in ethanol. researchgate.net | Catalyzing condensation or multicomponent reactions to build complex derivatives. |

| Green Solvents | Use of ethanol or water as a reaction medium. researchgate.net | Performing synthetic transformations in less hazardous and more sustainable solvent systems. |

| Waste Minimization | One-pot, multicomponent reactions. researchgate.net | Combining several synthetic steps into a single operation to reduce waste and improve efficiency. |

Advancement in Theoretical Prediction of Reactivity and Material Properties

Computational chemistry provides powerful tools for predicting the properties of molecules before they are ever synthesized, guiding experimental efforts toward the most promising candidates. Theoretical methods can be applied to this compound and its derivatives to predict their reactivity, electronic structure, and potential interactions with biological targets or other materials.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine molecular geometries, electronic properties (e.g., HOMO-LUMO gap), and reaction energetics. This information is crucial for understanding the reactivity of the molecule and designing new reactions. For more complex systems, molecular docking and molecular dynamics (MD) simulations can predict how a derivative might bind to a protein target, providing insights into its potential biological activity. tandfonline.com Such studies can elucidate the specific interactions, like hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. tandfonline.com

Detailed Research Findings:

Predicting Reactivity: Computational models can calculate parameters that correlate with chemical reactivity, helping to predict the most likely sites for electrophilic or nucleophilic attack.

Structure-Property Relationships: Theoretical calculations can establish relationships between the chemical structure of derivatives and their material properties, such as thermal stability or optical band gap. researchgate.net

Molecular Docking: Simulations can predict the binding mode and affinity of derivatives to biological macromolecules, aiding in the rational design of new bioactive compounds. tandfonline.com

| Computational Method | Information Gained | Application for this compound Derivatives |

| Density Functional Theory (DFT) | Electronic structure, molecular orbitals (HOMO/LUMO), reaction energies. | Predict reactivity, stability, and spectroscopic properties of new derivatives. |

| Molecular Docking | Preferred binding orientation and affinity of a ligand to a receptor. tandfonline.com | Screen virtual libraries of derivatives against biological targets to identify potential drug candidates. |

| Molecular Dynamics (MD) Simulation | Dynamic behavior and stability of a molecule or complex over time. tandfonline.com | Assess the stability of a derivative-protein complex and understand conformational changes upon binding. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity or material properties. | Develop predictive models to guide the design of derivatives with enhanced performance. |

Q & A

Q. What are the optimal synthetic routes for 5-Amino-2,4-dibromophenol, and how can reaction yields be maximized?

The synthesis of halogenated aminophenols like this compound typically involves electrophilic aromatic substitution or directed ortho-metalation strategies. For analogous compounds (e.g., 2-Amino-5-bromo-4-chlorophenol), regioselective bromination/chlorination under controlled pH (e.g., acetic acid or HBr catalysis) achieves high selectivity . To maximize yields, optimize reaction temperature (e.g., 0–5°C for bromine addition to prevent over-halogenation) and stoichiometry (1.2–1.5 equivalents of bromine). Post-synthetic purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural isomers?

- NMR : The -NMR spectrum will show distinct aromatic proton splitting patterns due to the asymmetric substitution (e.g., a singlet for the amino proton at δ 4.5–5.5 ppm and doublets for protons adjacent to bromine atoms). -NMR will resolve carbons bonded to bromine (C-Br, δ 110–130 ppm) and the amino group (C-NH, δ 145–155 ppm) .

- IR : The compound exhibits N-H stretching (3300–3500 cm) and O-H (phenolic) vibrations (3200–3600 cm). Bromine substituents reduce symmetry, leading to unique fingerprint regions (600–800 cm) .

Q. What are the stability considerations for this compound under storage and experimental conditions?

Halogenated aminophenols are sensitive to light and oxidation. Store under inert gas (argon/nitrogen) at –20°C in amber vials. In aqueous solutions, adjust pH to 5–6 to prevent deamination or hydrolysis. Degradation products (e.g., quinones) can be monitored via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, weak diffraction) be addressed when resolving the structure of this compound?

For X-ray crystallography, use the SHELX suite (SHELXD for structure solution, SHELXL for refinement). Heavy atoms (Br) facilitate phasing via the MAD (multi-wavelength anomalous dispersion) method. If twinning occurs, apply twin refinement protocols in SHELXL and validate using the R and GooF metrics . For weak diffraction, optimize crystal growth via vapor diffusion (e.g., DMF/water) and collect data at synchrotron sources to enhance resolution .

Q. How do steric and electronic effects of bromine substituents influence the compound’s reactivity in cross-coupling reactions?

Bromine’s electronegativity deactivates the aromatic ring, slowing electrophilic substitution but enhancing oxidative coupling. In Suzuki-Miyaura reactions, the para-bromo group exhibits higher reactivity than ortho due to reduced steric hindrance. Use Pd(PPh)/KCO in THF/water (3:1) at 80°C for efficient cross-coupling .

Q. What discrepancies arise in quantifying this compound via LC-MS vs. UV-Vis, and how are they resolved?

- LC-MS : Detects the molecular ion [M+H] at m/z 269/271 (Br isotope pattern). However, ionization suppression may occur in complex matrices.

- UV-Vis : Relies on absorbance at 280 nm (π→π* transitions), but co-eluting impurities (e.g., brominated byproducts) can interfere.

Resolution : Combine both methods. Use LC-MS for specificity and spike recovery experiments (90–110% acceptable) to validate UV-Vis accuracy .

Q. How does the compound’s hydrogen-bonding network affect its solubility and crystallinity?

The amino and phenolic -OH groups form intramolecular H-bonds, reducing solubility in non-polar solvents. For crystallization, use DMSO or DMF as co-solvents to disrupt H-bonding. The resulting crystal packing often shows layered structures with π-π stacking (3.5–4.0 Å spacing), confirmed via Hirshfeld surface analysis .

Q. What mechanistic insights explain the compound’s redox behavior in electrochemical studies?

Cyclic voltammetry in acetonitrile reveals two redox events:

- Oxidation at +0.8 V (vs. Ag/AgCl): Phenolic -OH to quinone.

- Reduction at –1.2 V: Bromine displacement via radical intermediates.

Use DFT calculations (B3LYP/6-31G*) to model orbital interactions and validate with experimental peak potentials .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.